molecular formula C17H13N3O5S B2374051 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid CAS No. 685102-45-8

2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B2374051
CAS No.: 685102-45-8
M. Wt: 371.37
InChI Key: YTXBOYWOCRRNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C17H13N3O5S and its molecular weight is 371.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets (JNK2 and JNK3 kinases) through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have downstream effects on a variety of cellular processes.

Result of Action

The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases, leading to changes in the MAPK signaling pathway . This can affect a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c18-8-13-10-3-1-2-4-14(10)26-16(13)19-15(21)11-6-5-9(20(24)25)7-12(11)17(22)23/h5-7H,1-4H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXBOYWOCRRNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.